4'-O-Demethyldianemycin

Description

Properties

CAS No. |

80118-77-0 |

|---|---|

Molecular Formula |

C46H75NaO14 |

Molecular Weight |

875.1 g/mol |

IUPAC Name |

sodium (E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate |

InChI |

InChI=1S/C46H76O14.Na/c1-11-12-32(39(50)25(2)17-27(4)41(51)52)21-42(9)24-54-44(22-36(42)49)16-15-43(10,60-44)37-20-34(56-38-14-13-33(48)31(8)55-38)30(7)46(58-37)29(6)19-35(57-46)40-26(3)18-28(5)45(53,23-47)59-40;/h12,25-31,33-38,40,47-49,53H,11,13-24H2,1-10H3,(H,51,52);/q;+1/p-1/b32-12+;/t25?,26-,27?,28+,29+,30+,31+,33-,34-,35+,36-,37+,38+,40?,42-,43-,44?,45-,46?;/m0./s1 |

InChI Key |

POEFPAGCCFSWBQ-XBIOXLLRSA-M |

Isomeric SMILES |

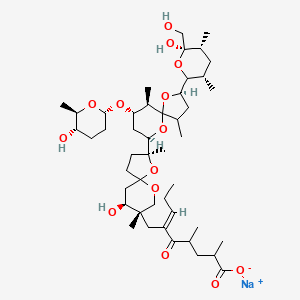

CC/C=C(\C[C@]1(COC2(CC[C@@](O2)(C)[C@H]3C[C@@H]([C@H](C4(O3)[C@@H](C[C@@H](O4)C5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)C)O[C@@H]6CC[C@@H]([C@H](O6)C)O)C[C@@H]1O)C)/C(=O)C(C)CC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |

Synonyms |

4'-O-demethyldianemycin TM-531B |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity Spectrum of 4'-O-Demethyldianemycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethyldianemycin, also known as TM-531B, is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus TM-531. As an ionophore, its primary mechanism of action involves the disruption of ion gradients across cellular membranes, leading to a range of biological effects. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties. While its activity against Gram-positive bacteria is documented, information regarding its specific antiviral and cytotoxic effects is less prevalent in current literature. This guide consolidates the available quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Antimicrobial Activity

This compound has demonstrated selective and potent activity against a range of Gram-positive bacteria. It is notably ineffective against Gram-negative bacteria and yeasts.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (TM-531B) against Various Bacteria

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus 209-P | 0.78 |

| Staphylococcus aureus Smith | 0.78 |

| Staphylococcus epidermidis | 0.39 |

| Sarcina lutea PCI 1001 | 0.2 |

| Micrococcus flavus | 0.1 |

| Bacillus subtilis PCI 219 | 0.39 |

| Bacillus cereus | 0.39 |

| Corynebacterium paurometabolum | 0.1 |

| Mycobacterium smegmatis ATCC 607 | 0.78 |

| Data sourced from Patent EP0048585A1[1] |

Antiviral and Cytotoxic Activities

While specific quantitative data on the antiviral and cytotoxic activities of this compound are not extensively available in the reviewed literature, the broader class of polyether ionophore antibiotics has been investigated for these properties.

Antiviral Potential of Polyether Ionophores: Polyether ionophores have shown promise as broad-spectrum antiviral agents.[2] Their mechanism is often linked to the disruption of intracellular ion concentrations and pH, which can interfere with viral entry, replication, and egress.[3] For instance, some ionophores have demonstrated inhibitory effects against viruses such as HIV, influenza, and coronaviruses.[2] However, without specific studies on this compound, its antiviral spectrum and potency remain to be elucidated.

Cytotoxicity of Polyether Ionophores: The ionophoric nature of these compounds can also lead to cytotoxicity, particularly at higher concentrations. This has spurred research into their potential as anticancer agents.[2][4] Salinomycin, a related polyether ionophore, has been shown to selectively target cancer stem cells.[1][2] The cytotoxic effects are generally attributed to the induction of apoptosis and the disruption of cellular homeostasis due to altered ion transport.[4] Further investigation is required to determine the specific cytotoxic profile and therapeutic index of this compound against various cell lines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent like this compound, based on the agar dilution method described in the source material.[1]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

-

This compound (TM-531B) stock solution

-

Heart Infusion Agar

-

Sterile petri dishes

-

Bacterial cultures of test organisms

-

Sterile saline or broth for inoculum preparation

-

Incubator

Procedure:

-

Media Preparation: Prepare Heart Infusion Agar according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

-

Antibiotic Dilution Series: Prepare a series of twofold dilutions of the this compound stock solution in a suitable solvent.

-

Agar Plate Preparation: Add a defined volume of each antibiotic dilution to molten agar to achieve the desired final concentrations. Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

-

Inoculum Preparation: Grow the test bacteria in a suitable broth medium to achieve a logarithmic growth phase. Dilute the bacterial culture in sterile saline or broth to achieve a final inoculum concentration of approximately 10⁶ Colony Forming Units (CFU)/mL.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test organism (typically 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Mechanism of Action and Signaling Pathways

As a polyether ionophore, this compound functions by transporting cations across biological membranes, thereby disrupting the electrochemical gradients that are essential for numerous cellular processes. This disruption can lead to a cascade of downstream effects, ultimately resulting in cell death or inhibition of growth.

The primary mechanism involves the formation of a lipid-soluble complex with a cation (e.g., K⁺, Na⁺, H⁺) on one side of a membrane, diffusion of this complex across the lipid bilayer, and release of the cation on the other side. This process dissipates the ion gradients necessary for ATP synthesis, nutrient transport, and maintenance of cellular pH.

While the specific signaling pathways affected by this compound have not been detailed in the available literature, the disruption of ion homeostasis is known to impact various signaling cascades. For example, alterations in intracellular Ca²⁺ levels can affect numerous signaling pathways involved in proliferation, apoptosis, and other cellular functions. Furthermore, some ionophores have been shown to interfere with the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Conclusion

This compound is a polyether ionophore with demonstrated antibacterial activity, particularly against Gram-positive organisms. Its mode of action, characteristic of its chemical class, involves the disruption of essential ion gradients across cellular membranes. While this mechanism suggests potential for broader biological activities, including antiviral and cytotoxic effects, further research is necessary to quantify these activities and to elucidate the specific signaling pathways that are modulated by this compound. The data and protocols presented herein provide a foundation for future investigations into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 4'-O-Demethyldianemycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a metabolite of the polyether ionophore antibiotic, dianemycin. Ionophore antibiotics are widely used in veterinary medicine for their coccidiostatic and growth-promoting properties. The analysis of these compounds and their metabolites in biological and environmental samples is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.

This document provides detailed application notes and protocols for the analytical determination of this compound. As specific validated methods for this particular metabolite are not widely published, the following protocols have been adapted from established and validated methods for dianemycin and other structurally related polyether ionophores.[1][2][3][4][5] These methods are based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a powerful technique for the sensitive and specific quantification of analytes in complex matrices.[1][6][7][8]

It is imperative that these methods are validated in your laboratory for the specific matrix of interest to ensure accuracy and precision.

Analytical Methods Overview

The primary recommended method for the quantification of this compound is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . This technique offers high selectivity and sensitivity, which is essential for detecting trace levels of the analyte in complex biological samples.

An alternative, less sensitive method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) . This method may be suitable for the analysis of bulk materials or formulations where the concentration of the analyte is expected to be high.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of polyether ionophores using LC-MS/MS. These values are provided as a general guideline and may vary depending on the specific instrumentation, matrix, and validation protocol.

Table 1: Typical LC-MS/MS Method Performance for Polyether Ionophores in Biological Matrices

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 70 - 120% |

| Precision (RSD%) | < 15% |

Data adapted from methods for monensin, salinomycin, narasin, and lasalocid.[3][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples (e.g., Plasma, Tissue) by LC-MS/MS

This protocol describes the extraction and analysis of this compound from biological matrices.

1. Sample Preparation and Extraction

-

For Plasma/Serum:

-

To 1 mL of plasma/serum, add an appropriate internal standard (e.g., a structurally similar ionophore not present in the sample).

-

Add 3 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

For Tissue (e.g., Liver, Muscle):

-

Homogenize 1 g of tissue with 5 mL of acetonitrile-water (90:10, v/v).[4]

-

Add an internal standard.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 5 mL of acetonitrile-water (90:10, v/v).

-

Combine the supernatants and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Proceed to Solid-Phase Extraction (SPE) for cleanup if necessary.

-

2. Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of water-methanol (90:10, v/v) to remove polar impurities.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

3. HPLC-MS/MS Conditions

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM):

4. Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards. The concentration of this compound in the samples is then determined from this curve.

Visualizations

Caption: General workflow for the analysis of this compound.

Caption: Logical diagram of the HPLC-MS/MS system.

References

- 1. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and reliable identification of ionophore antibiotics in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The characterisation of polyether ionophore veterinary drugs by HPLC-electrospray MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization mass spectrometry of semduramicin and other polyether ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 4'-O-Demethyldianemycin by HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether antibiotic belonging to the ionophore class, produced by certain strains of Streptomyces hygroscopicus.[] Like other polyether antibiotics, it exhibits activity against Gram-positive bacteria and coccidia. Its complex structure, characterized by multiple ether linkages and chiral centers, necessitates robust and specific analytical methods for its detection and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C46H75NaO14 | [] |

| Molecular Weight | 875.06 g/mol | [] |

| Appearance | Crystalline solid | [2] |

| Canonical SMILES | CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] | [] |

| InChI Key | POEFPAGCCFSWBQ-XBIOXLLRSA-M | [] |

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., animal tissue, fermentation broth).

Workflow for Sample Preparation

Caption: A general workflow for the extraction of this compound from biological samples.

Protocol:

-

Homogenization: Weigh 1-5 g of the sample and homogenize it with an equal volume of water.

-

Extraction: Add 10 mL of acetonitrile to the homogenized sample. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

-

Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for the intended chromatographic analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Method with Post-Column Derivatization and UV Detection

This method is suitable for the quantification of this compound when mass spectrometric detection is not available. Polyether antibiotics lack a strong chromophore, necessitating post-column derivatization for sensitive UV detection.

HPLC System Configuration

Caption: Schematic of an HPLC system with post-column derivatization for polyether antibiotic analysis.

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Post-Column Reagent | Vanillin in acidic methanol |

| Detection Wavelength | 520 nm |

Data Presentation (Illustrative):

| Parameter | Value |

| Retention Time | ~ 7.5 min |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound. Polyether antibiotics readily form sodium adducts ([M+Na]+), which are used as precursor ions for tandem mass spectrometry.

LC-MS/MS Analysis Workflow

References

Application Notes and Protocols for 4'-O-Demethyldianemycin in Veterinary Medicine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the application, efficacy, or protocols for 4'-O-Demethyldianemycin in veterinary medicine. The following information is based on the known properties and applications of its parent compound, dianemycin (also known as nanchangmycin), and the broader class of polyether ionophore antibiotics, which are widely used in veterinary medicine. All data and protocols should be considered as representative for this class of compounds and would require specific validation for this compound.

Introduction to Dianemycin and Polyether Ionophores

Dianemycin is a polyether ionophore antibiotic produced by Streptomyces species.[1] Ionophores are lipid-soluble molecules that can transport ions across cell membranes, disrupting the transmembrane ion concentration gradients essential for the survival of various microorganisms.[2] This mode of action confers them with antibacterial and antiparasitic properties. In veterinary medicine, polyether ionophores are primarily utilized for the prevention and control of coccidiosis in poultry and as growth promoters in ruminants. Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant intestinal disease in poultry, leading to substantial economic losses.[3]

The chemical modification of natural compounds, such as demethylation, is a common strategy in drug development to potentially alter activity, selectivity, or pharmacokinetic properties. The "4'-O-Demethyl" prefix suggests a specific modification of the dianemycin structure. However, the biological impact of this modification in a veterinary context is not documented in the available literature. Therefore, the subsequent sections will focus on the established applications and methodologies for the parent compound class.

Mechanism of Action of Polyether Ionophores

Polyether ionophores like dianemycin function by forming a lipid-soluble complex with metal cations (primarily monovalent cations like K+ and Na+) and transporting them across the lipid bilayer of cell membranes. This disrupts the delicate electrochemical gradients that are vital for the parasite's cellular functions, including nutrient uptake, metabolism, and maintenance of osmotic balance. The influx of cations and the disruption of the normal intracellular environment ultimately lead to the death of the parasite.

Caption: Mechanism of action of polyether ionophores.

Data Presentation: Anticoccidial Efficacy of Polyether Ionophores

While specific data for this compound is unavailable, the following table summarizes the reported efficacy of several commonly used polyether ionophores against key Eimeria species in poultry. Efficacy is often measured by the reduction in lesion scores, oocyst shedding, and improvement in performance metrics like weight gain and feed conversion ratio (FCR).

| Polyether Ionophore | Target Eimeria Species | Typical Dosage in Feed (ppm) | Efficacy Notes |

| Monensin | E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti | 90 - 110 | Effective against major pathogenic species; resistance has been reported. |

| Salinomycin | E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis | 44 - 66 | Broad-spectrum activity; widely used in broiler production. |

| Lasalocid | E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis | 75 - 125 | Effective against major species; also has some activity against other pathogens.[4] |

| Narasin | E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis | 60 - 80 | Often used in combination with nicarbazin. |

| Maduramicin | E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis | 5 - 7 | High potency at low concentrations; resistance has been observed.[5] |

| Dianemycin (Nanchangmycin) | Broad-spectrum antibacterial | Not established for coccidiosis | Identified as having interesting activity profiles for further development.[6] |

Note: The development of resistance to anticoccidial drugs is a significant concern in the poultry industry.[7] The efficacy of any ionophore can vary depending on the specific field isolates of Eimeria.

Experimental Protocols

The following are generalized protocols for the evaluation of anticoccidial compounds. These would need to be adapted and optimized for the specific investigation of this compound.

In Vitro Sporozoite Invasion and Replication Assay

This assay is used as an initial screen to determine the direct effect of a compound on the ability of Eimeria sporozoites to invade and develop within host cells.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Sporulated Eimeria oocysts (e.g., E. tenella)

-

Excystation medium (e.g., 0.25% trypsin, 0.5% bile salt solution)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Fluorescent dye for DNA staining (e.g., DAPI) or a method for qPCR

Procedure:

-

Cell Seeding: Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.

-

Sporozoite Preparation: Harvest sporozoites from sporulated oocysts by mechanical grinding to release sporocysts, followed by incubation in excystation medium at 41°C to release sporozoites. Purify the sporozoites.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cell monolayers and add the medium containing the test compound.

-

Infection: Add a known number of purified sporozoites to each well. Include positive (infected, untreated) and negative (uninfected, untreated) controls.

-

Incubation: Incubate the plates at 41°C in a 5% CO2 incubator for 24-48 hours.

-

Assessment of Invasion/Replication:

-

Microscopy: Fix the cells, stain with a DNA-specific fluorescent dye, and count the number of intracellular parasites per field of view using a fluorescence microscope.

-

qPCR: Extract total DNA from the wells and quantify the amount of parasite DNA using primers specific for an Eimeria gene.

-

-

Data Analysis: Calculate the percentage inhibition of invasion/replication for each concentration of the test compound compared to the positive control. Determine the IC50 value.

Caption: Workflow for in vitro anticoccidial screening.

In Vivo Anticoccidial Efficacy Trial in Broiler Chickens

This protocol outlines a typical battery cage trial to evaluate the efficacy of a test compound in controlling coccidiosis in chickens.

Animals:

-

Day-old broiler chicks, coccidia-free.

Housing:

-

Wire-floored battery cages to prevent reinfection from litter.

Experimental Design:

-

Groups:

-

Non-infected, non-medicated control (NNC)

-

Infected, non-medicated control (INC)

-

Infected, medicated with a reference drug (e.g., Salinomycin)

-

Infected, medicated with test compound (this compound) at various doses.

-

-

Replicates: Multiple replicate cages per group (e.g., 6-8), with a set number of birds per cage (e.g., 10).

Procedure:

-

Acclimation: House the chicks in the battery cages for a period (e.g., 14 days) and provide a standard starter feed without any anticoccidials.

-

Medicated Feed: At the start of the experimental period, provide the respective groups with feed containing the test compound or reference drug.

-

Infection: Two days after the start of medicated feed, orally inoculate each bird in the infected groups with a known number of sporulated oocysts of a mixed Eimeria species culture. The NNC group receives a sham inoculum (e.g., saline).

-

Observation Period: Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, depression, ruffled feathers) for 7-9 days post-infection.

-

Data Collection (typically 6-7 days post-infection):

-

Performance: Record body weight gain and feed intake for each replicate cage to calculate the Feed Conversion Ratio (FCR).

-

Lesion Scoring: Euthanize a subset of birds from each cage and score the intestinal lesions for different segments of the intestine according to a standardized scale (e.g., 0-4).

-

Oocyst Counts: Collect fecal samples from each cage and determine the number of oocysts per gram (OPG) of feces.

-

-

Data Analysis:

-

Compare the performance parameters, lesion scores, and oocyst counts between the different groups using appropriate statistical methods (e.g., ANOVA).

-

Calculate an Anticoccidial Index (ACI) to provide an overall measure of efficacy, often combining data on weight gain, survival, lesion scores, and oocyst counts. An ACI can be calculated as follows: ACI = (% relative weight gain + % survival) - (lesion index + oocyst index).[8]

-

Safety and Toxicology

The safety of polyether ionophores in target and non-target species is a critical consideration. They have a narrow margin of safety, and overdose can lead to toxicity. Clinical signs of toxicity can include anorexia, diarrhea, ataxia, depression, and muscle weakness. It is crucial to adhere to recommended dosages and to avoid use in non-target species for which the drug is not approved, as sensitivity can vary greatly. For example, certain ionophores are highly toxic to turkeys and equines.[9] The potential for residues in animal products and the development of antimicrobial resistance are also important regulatory and scientific considerations.[10] Any new derivative like this compound would require extensive toxicological evaluation.

References

- 1. Dianemycin, an antibiotic of the group affecting ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 4. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing fermentation yield of 4'-O-Demethyldianemycin from Streptomyces

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of 4'-O-Demethyldianemycin from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The production of polyether antibiotics like this compound by Streptomyces is a complex process influenced by multiple factors. Key parameters to control are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, dissolved oxygen levels, and incubation time.[1][2]

Q2: Which carbon sources are most effective for Streptomyces fermentation?

A2: While specific data for this compound is limited, studies on other polyether antibiotics suggest that a combination of readily metabolizable and slowly released carbon sources can be beneficial. Glycerol has been shown to be an effective carbon source for Streptomyces hygroscopicus, a known producer of the related compound dianemycin.[2] Other commonly used carbon sources for Streptomyces fermentation include glucose and starches.[3][4]

Q3: What are the recommended nitrogen sources?

A3: Organic nitrogen sources are generally preferred for secondary metabolite production in Streptomyces. For a strain of Streptomyces hygroscopicus, arginine was found to be a suitable nitrogen source for antibiotic production.[2] Other effective nitrogen sources for Streptomyces include peptone, yeast extract, and soybean meal.[3][4]

Q4: What is the optimal pH and temperature for fermentation?

A4: For Streptomyces hygroscopicus producing other antibiotics, a neutral pH of 7.0 and a temperature of 30°C have been reported as optimal for both growth and antibiotic production.[2] It is crucial to monitor and maintain a stable pH throughout the fermentation process, as significant deviations can negatively impact yield.

Q5: How important is aeration and agitation?

A5: Aeration and agitation are critical for maintaining sufficient dissolved oxygen (DO) levels, which is essential for the aerobic metabolism of Streptomyces and the biosynthesis of secondary metabolites. Inadequate oxygen supply can be a limiting factor in achieving high yields. The optimal agitation and aeration rates need to be determined empirically for each specific fermentation setup.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Yield of this compound | Inappropriate medium composition. | Systematically evaluate different carbon and nitrogen sources. Refer to the quantitative data tables below for guidance on potentially effective components for related polyether antibiotics.[2][3][4] |

| Suboptimal pH or temperature. | Monitor and control pH and temperature throughout the fermentation. The optimal range for a related Streptomyces hygroscopicus strain was found to be a pH of 7.0 and a temperature of 30°C.[2] | |

| Insufficient dissolved oxygen. | Increase agitation and/or aeration rate. Consider using a fed-batch strategy to reduce initial viscosity and improve oxygen transfer. | |

| Incorrect incubation time. | Perform a time-course study to determine the optimal harvest time. For a similar Streptomyces strain, the best antibiotic yield was observed after 7 days of fermentation.[2] | |

| Inconsistent Fermentation Results | Variability in inoculum quality. | Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture. |

| Inconsistent media preparation. | Ensure accurate weighing of components and thorough mixing. Use high-quality reagents. | |

| Contamination. | Implement strict aseptic techniques during all stages of the fermentation process. | |

| Poor Biomass Growth | Nutrient limitation. | Increase the concentration of the limiting nutrient (carbon or nitrogen source). |

| Presence of inhibitory substances. | Analyze raw materials for potential inhibitors. | |

| Suboptimal growth conditions. | Optimize initial pH and temperature for the growth phase, which may differ slightly from the production phase. |

Quantitative Data on Fermentation Parameters for Related Polyether Antibiotics

Disclaimer: The following data is for related polyether antibiotics produced by Streptomyces species and should be used as a starting point for the optimization of this compound production.

Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces hygroscopicus D1.5

| Carbon Source | Concentration (g/L) | Relative Antibiotic Yield |

| Glycerol | 11.5 | Maximum |

| Glucose | - | Lower than Glycerol |

| Starch | - | Lower than Glycerol |

| Source: Adapted from qualitative descriptions in scientific literature.[2] |

Table 2: Effect of Nitrogen Source on Antibiotic Production by Streptomyces hygroscopicus D1.5

| Nitrogen Source | Concentration (g/L) | Relative Antibiotic Yield |

| Arginine | 0.75 | Maximum |

| Peptone | - | Lower than Arginine |

| Yeast Extract | - | Lower than Arginine |

| Source: Adapted from qualitative descriptions in scientific literature.[2] |

Table 3: Influence of pH and Temperature on Antibiotic Production by Streptomyces hygroscopicus D1.5

| Parameter | Condition | Relative Antibiotic Yield |

| pH | 7.0 | Optimal |

| 6.0 | Reduced | |

| 8.0 | Reduced | |

| Temperature | 30°C | Optimal |

| 25°C | Reduced | |

| 35°C | Reduced | |

| Source: Adapted from qualitative descriptions in scientific literature.[2] |

Experimental Protocols

Protocol 1: Inoculum Development

-

Prepare a seed medium containing a suitable carbon source (e.g., glycerol at 10 g/L), nitrogen source (e.g., arginine at 1 g/L), and trace elements.

-

Adjust the pH of the seed medium to 7.0 before sterilization.

-

Inoculate the sterile seed medium with a spore suspension or a vegetative mycelial stock of the Streptomyces strain.

-

Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.

Protocol 2: Fermentation for this compound Production

-

Prepare the production medium. A starting point could be a medium containing glycerol (11.5 g/L) and arginine (0.75 g/L), based on studies of related antibiotics.[2]

-

Adjust the pH of the production medium to 7.0 before sterilization.

-

Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.

-

Incubate the fermentation culture at 30°C with an agitation of 250 rpm for 7-10 days.

-

Monitor pH and dissolved oxygen levels throughout the fermentation and adjust as necessary.

-

Withdraw samples periodically to measure biomass and this compound concentration to determine the optimal harvest time.

Visualizations

Caption: A typical workflow for optimizing fermentation processes.

Caption: A simplified, hypothetical pathway for polyether antibiotic biosynthesis.

References

- 1. Novel polyether antibiotics X-14873A, G and H produced by a Streptomyces: taxonomy of the producing culture, fermentation, biological and ionophorous properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Support Center: Improving the Solubility of 4'-O-Demethyldianemycin for In Vitro Studies

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 4'-O-Demethyldianemycin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a polyether antibiotic derived from Streptomyces hygroscopicus.[1][] Like other compounds in its class, it exhibits activity against Gram-positive bacteria.[1] Due to its complex and hydrophobic structure, it is characterized by poor aqueous solubility, which presents a significant challenge for in vitro testing.[3][4]

Q2: Why is solubility a critical factor for in vitro studies?

A compound must be fully dissolved to be active in an in vitro assay.[5] Poor solubility can lead to several experimental issues:

-

Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.

-

Irreproducible Results: Unpredictable precipitation can cause high variability between experiments.[5]

-

False Negatives: The compound may appear inactive simply because it is not available to interact with its biological target.

A common goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[6][7]

Q3: What is the recommended first step for dissolving this compound?

For hydrophobic compounds like this compound, the standard initial approach is to prepare a concentrated stock solution in a non-polar organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common choice because it can dissolve a wide range of polar and nonpolar compounds and is miscible with aqueous culture media.[9]

Initial Steps:

-

Based on the manufacturer's datasheet or preliminary tests, select an appropriate solvent like DMSO.[10]

-

Prepare a high-concentration stock solution (e.g., 10-20 mM).

-

Ensure the compound is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used.[8][10]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of organic solvent becomes insoluble as the percentage of aqueous buffer increases.

Troubleshooting Steps:

-

Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (preferably <0.1%, and almost always <0.5%) to avoid solvent-induced toxicity or artifacts.[10][11]

-

Stepwise Dilution: Perform serial dilutions rather than a single large dilution. When adding the stock solution to the medium, swirl the tube gently to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[10][11]

-

Use Co-solvents: If precipitation persists, consider using a co-solvent in your formulation. Common co-solvents include polyethylene glycol 400 (PEG400), ethanol, or surfactants like Tween® 80.[11][12]

-

Assess Kinetic vs. Thermodynamic Solubility: The issue might be related to kinetic solubility, where precipitation occurs over the time course of your experiment.[6][7]

Q5: What alternative formulation strategies can improve the solubility of this compound?

If DMSO alone is insufficient, several formulation strategies can be employed to enhance aqueous solubility.[13][14] The choice depends on the specific requirements of the in vitro assay.

-

Co-solvency: This involves using a mixture of water-miscible solvents to increase the drug's solubility.[12][15]

-

pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[12][16]

-

Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[16][17] It is crucial to work above the surfactant's critical micelle concentration (CMC).[4]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules.[4][18]

Troubleshooting Guide: Solubility Issues

| Problem | Potential Cause | Recommended Solution | Citation |

| Compound will not dissolve in 100% DMSO. | High crystallinity or extreme hydrophobicity. | Try gentle warming (37°C), vortexing, or sonication. If it still fails, consider alternative solvents like DMF or NMP. | [8][10] |

| Precipitate forms immediately upon dilution in aqueous buffer. | Compound has very low aqueous solubility. The solution is supersaturated. | Decrease the final concentration. Use a stepwise dilution method. Add co-solvents (e.g., PEG400) or surfactants (e.g., Tween® 80) to the buffer. | [10][11] |

| Solution is clear initially but becomes cloudy over time. | Kinetic solubility issue; the compound is precipitating out of a metastable solution. | The experiment runtime may be too long for the compound's stability in solution. Consider using a formulation with cyclodextrins or solid dispersions to improve stability. | [6][18] |

| Inconsistent results between experimental repeats. | Incomplete initial dissolution of the stock solution or variable precipitation. | Always ensure the stock solution is fully dissolved before use. Visually inspect for particulates. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. | [5][10] |

Quantitative Data: Common Solubilizing Agents

The following table provides starting points for using various excipients to improve the solubility of hydrophobic compounds like this compound for in vitro studies.

| Agent Type | Example | Typical Starting Concentration (in final medium) | Mechanism of Action | Citation |

| Organic Co-solvent | Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Increases the polarity of the solvent mixture. | [9][11] |

| Organic Co-solvent | Ethanol | 1 - 5% (v/v) | Increases the polarity of the solvent mixture. | [19] |

| Surfactant | Tween® 80 (Polysorbate 80) | 0.1 - 1% (v/v) | Forms micelles to encapsulate the compound. | [11] |

| Surfactant | Pluronic® F-68 | 0.02 - 0.1% (w/v) | Forms micelles and can inhibit precipitation. | [12] |

| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 5% (w/v) | Forms inclusion complexes with the hydrophobic molecule. | [14][18] |

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials

-

Analytical balance, vortex mixer, and sonicator

Procedure:

-

Accurately weigh the desired amount of this compound powder and place it in a sterile vial.[10]

-

Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 20 mM).

-

Add the calculated volume of DMSO to the vial.[10]

-

Vortex the solution for 1-2 minutes to facilitate dissolution.[19]

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for 10-15 minutes can also be applied if the compound is heat-stable.[8][10]

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.[11]

-

Label the aliquots clearly and store them at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of a compound, which is highly relevant for most in vitro bioassays.[6][7]

Materials:

-

Compound stock solution (e.g., 20 mM in DMSO)

-

Phosphate-buffered saline (PBS) or relevant assay buffer

-

96-well microplate

-

Plate reader with nephelometry (light scattering) capability

Procedure:

-

Add the assay buffer (e.g., 198 µL) to the wells of a 96-well plate.

-

Add the compound stock solution (e.g., 2 µL of 20 mM stock for a starting concentration of 200 µM) to the first row of wells. This creates a solution with a high compound concentration and 1% DMSO.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

Seal the plate and incubate at room temperature (or 37°C) with gentle shaking for a specified period (e.g., 1-2 hours).[20]

-

Measure the light scattering at each concentration using a nephelometer.

-

The solubility limit is defined as the concentration at which a significant increase in light scattering (indicating precipitate formation) is observed compared to the buffer-only controls.[6][7]

Visualizations

Workflow for Solubility Enhancement

Caption: A decision-making workflow for dissolving this compound.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical pathway showing ionophore-induced oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. emulatebio.com [emulatebio.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. ijmsdr.org [ijmsdr.org]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]

- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. enamine.net [enamine.net]

Technical Support Center: Minimizing Cytotoxicity of 4'-O-Demethyldianemycin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 4'-O-Demethyldianemycin in experimental models.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our primary cell cultures, even at low concentrations. What are the initial steps to troubleshoot this?

A1: High cytotoxicity at low concentrations can stem from several factors. We recommend a systematic approach to identify the root cause:

-

Re-evaluate Solution Preparation: Confirm the final concentration of this compound and the solvent. The choice of solvent and its final concentration in the culture medium can significantly contribute to cytotoxicity.[1] Consider performing a solvent toxicity control experiment.

-

Assess Compound Stability: Ensure that this compound is stable in your culture medium. Degradation products may be more toxic than the parent compound.

-

Optimize Cell Seeding Density: Sub-optimal cell density can make cultures more susceptible to cytotoxic effects. Ensure your seeding density is appropriate for the cell type and experiment duration.

-

Consider a Different Cell Line: If using a particularly sensitive cell line, consider testing a more robust cell line to establish a baseline for the compound's cytotoxic potential.

Q2: Can the formulation of this compound be altered to reduce its cytotoxicity?

A2: Yes, formulation strategies can significantly mitigate drug-induced toxicity.[2] Consider the following approaches:

-

Pharmacokinetic-Modulating Formulations: These aim to control the release of the drug over time, which can reduce the peak plasma concentration (Cmax) and thereby lower toxicity.[2]

-

Encapsulation: Using carriers like liposomes or nanoparticles can help in the targeted delivery of the drug to the site of action, minimizing exposure to non-target cells.

-

Solubility Enhancers: For poorly soluble compounds, using excipients like cyclodextrins can improve solubility and potentially reduce toxicity.[3]

Q3: Are there any known cellular pathways affected by this compound that we can target to reduce cytotoxicity?

A3: While specific pathways for this compound are not yet fully elucidated, many cytotoxic compounds induce cell death through common pathways such as apoptosis and oxidative stress.

-

Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[4][5] Co-treatment with antioxidants or agents that boost the cell's endogenous antioxidant capacity may be protective.

-

Apoptosis: If this compound induces apoptosis, exploring the use of pan-caspase inhibitors can help to understand the mechanism, although this may not be a viable long-term strategy for therapeutic applications.

-

DNA Damage Response: Some cytotoxic agents act by causing DNA damage.[6] Understanding if this compound activates DNA damage repair pathways could open avenues for intervention.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in In Vitro Assays

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in the highest drug concentration group. | Determine if the solvent is contributing to the observed cell death.[1] |

| Compound Instability | Prepare fresh stock solutions for each experiment. Assess compound stability in media over the experiment's time course using analytical methods like HPLC. | Ensure that the observed toxicity is from the parent compound and not a more toxic degradation product. |

| Incorrect Dosing | Verify calculations for dilutions. Have another lab member double-check. Use calibrated pipettes. | Accurate and reproducible dosing is achieved, leading to more reliable cytotoxicity data. |

| Cell Culture Health | Before treatment, ensure cells are in the exponential growth phase and have high viability (>95%). Check for signs of stress or contamination. | Healthy, unstressed cells provide a more consistent and reliable model for assessing drug effects. |

Guide 2: Inconsistent Results Between Experimental Replicates

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for treatment groups. Fill them with sterile PBS or media to maintain humidity. | Reduced variability in data due to more uniform environmental conditions across all wells. |

| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Use appropriate disaggregation methods for your cell type. | Uniform cell seeding across all wells, leading to more consistent cell numbers at the time of treatment. |

| Pipetting Errors | Use a multi-channel pipette for adding reagents to multiple wells simultaneously. Ensure proper mixing after adding the compound. | Minimized well-to-well variability in reagent and compound concentrations. |

Experimental Protocols

Protocol 1: Assessing the Cytotoxicity of this compound using the MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Evaluating the Protective Effect of an Antioxidant

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Pre-treatment: Pre-treat the cells with a non-toxic concentration of an antioxidant (e.g., N-acetylcysteine) for 1-2 hours.

-

Co-treatment: Add this compound at various concentrations (prepared in a medium already containing the antioxidant) to the pre-treated cells.

-

Incubation and Analysis: Follow steps 4-8 from Protocol 1.

-

Comparison: Compare the IC50 value of this compound with and without the antioxidant to determine if there is a protective effect.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 in µM)

Please replace the placeholder data below with your experimental results.

| Cell Line | 24 Hours | 48 Hours | 72 Hours |

| Cell Line A | 15.2 ± 1.8 | 8.5 ± 0.9 | 4.1 ± 0.5 |

| Cell Line B | 25.7 ± 2.1 | 14.3 ± 1.5 | 7.8 ± 0.8 |

| Cell Line C | 9.8 ± 1.2 | 5.2 ± 0.6 | 2.5 ± 0.3 |

Table 2: Effect of Formulation on the Cytotoxicity of this compound (IC50 in µM at 48h)

Please replace the placeholder data below with your experimental results.

| Formulation | Cell Line A | Cell Line B |

| Free Drug | 8.5 ± 0.9 | 14.3 ± 1.5 |

| Liposomal Formulation | 18.2 ± 2.0 | 29.8 ± 3.1 |

| With Cyclodextrin | 12.1 ± 1.3 | 21.5 ± 2.4 |

Visualizations

Signaling Pathways

Caption: Oxidative stress and mitigation pathways.

Experimental Workflow

Caption: Troubleshooting workflow for cytotoxicity.

References

- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the superoxide dismutase inhibitor, diethyldithiocarbamate, on the cytotoxicity of mitomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unmasking a killer: DNA O(6)-methylguanine and the cytotoxicity of methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 4'-O-Demethyldianemycin Resistance in Bacteria

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating bacterial resistance mechanisms to 4'-O-Demethyldianemycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polyether ionophore antibiotic.[] Its primary mechanism of action is to disrupt the transmembrane ion gradients essential for bacterial cell survival.[2][3] By binding and transporting cations across the lipid bilayer, it dissipates the ion motive force, which is crucial for processes like ATP synthesis and nutrient transport.[2][3]

Q2: My bacterial culture, which was initially susceptible to this compound, has started to show resistance. What are the possible mechanisms?

Bacteria can develop resistance to ionophores through several mechanisms:

-

Alteration of the Cell Envelope: Changes in the composition or thickness of the cell wall can limit the diffusion of the antibiotic to its target in the cell membrane.[3]

-

Efflux Pumps: Bacteria may acquire or upregulate genes encoding for efflux pumps that actively transport this compound out of the cell, preventing it from reaching a lethal concentration.

-

Target Modification: While less common for ionophores, mutations in the cell membrane components could potentially reduce the binding affinity of the drug.

-

Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased resistance due to limited antibiotic penetration and altered physiological states.

Q3: How can I confirm if efflux pumps are responsible for the observed resistance?

You can perform an efflux pump inhibition assay. This typically involves determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

Q4: Are there known signaling pathways involved in regulating resistance to ionophores?

Yes, two-component systems (TCS) are a major mechanism by which bacteria sense and respond to environmental stressors, including antibiotics.[4][5] A TCS typically consists of a sensor histidine kinase and a response regulator.[4][6] Upon detecting the antibiotic or the stress it causes, the TCS can activate the expression of genes involved in resistance, such as those encoding efflux pumps or enzymes that modify the cell envelope.[5]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

| Possible Cause | Troubleshooting Steps |

| Inoculum size variability | Standardize the inoculum preparation. Ensure the turbidity of the bacterial suspension is consistent for each experiment, typically corresponding to a specific McFarland standard. |

| Media composition | Use the same batch of Mueller-Hinton broth or agar for all related experiments. Cation concentrations in the media can influence ionophore activity. |

| Incubation conditions | Ensure consistent incubation time and temperature. For slow-growing resistant mutants, a longer incubation period may be necessary to observe growth. |

| Antibiotic degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. |

Problem 2: No Difference in MIC with Efflux Pump Inhibitor (EPI)

| Possible Cause | Troubleshooting Steps |

| EPI is ineffective for the specific pump | Try a different EPI with a broader spectrum of activity. Not all EPIs inhibit all types of efflux pumps. |

| Resistance is not mediated by efflux pumps | Investigate other resistance mechanisms. Consider sequencing the genome of the resistant strain to look for mutations in genes related to cell wall synthesis or other potential targets. |

| EPI concentration is not optimal | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain. |

| Incorrect experimental setup | Ensure the EPI is added to the media at the same time as the antibiotic and the bacterial inoculum. |

Quantitative Data Summary

Table 1: Example MIC Values for Staphylococcus aureus Strains Against this compound

| Strain | Description | MIC (µg/mL) | MIC with EPI (µg/mL) | Fold Change in MIC with EPI |

| ATCC 29213 | Wild-Type, Susceptible | 1 | 1 | 1 |

| R-01 | Lab-derived Resistant | 16 | 2 | 8 |

| R-02 | Lab-derived Resistant | 8 | 8 | 1 |

This table illustrates how a significant fold change in MIC in the presence of an efflux pump inhibitor (EPI) can indicate that efflux is a primary resistance mechanism in a particular strain (e.g., R-01).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate Plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

-

Prepare Cell Suspension: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in PBS to an optical density (OD600) of 0.4.

-

Load Cells with EtBr: Add EtBr to the cell suspension to a final concentration of 2 µg/mL. If testing an efflux pump inhibitor, add it at this stage.

-

Monitor Fluorescence: Transfer the suspension to a fluorescence-capable plate reader. Measure the fluorescence intensity over time (e.g., every minute for 30 minutes) with an excitation wavelength of 530 nm and an emission wavelength of 600 nm.

-

Energize Efflux: After a baseline is established, add glucose to the wells to energize the efflux pumps and continue monitoring fluorescence.

-

Analyze Data: A lower level of EtBr accumulation (lower fluorescence) in the resistant strain compared to the susceptible strain, and an increase in fluorescence upon addition of an EPI, indicates active efflux.

Genomic DNA Extraction and Sequencing for Resistance Gene Identification

-

Culture and Harvest Cells: Grow an overnight culture of the resistant bacterial strain. Harvest the cells by centrifugation.

-

Lyse Cells: Resuspend the cell pellet in a lysis buffer containing lysozyme and proteinase K to break down the cell wall and proteins.

-

Extract DNA: Use a commercial genomic DNA purification kit according to the manufacturer's instructions. This typically involves binding the DNA to a silica column, washing away contaminants, and eluting the pure DNA.

-

Assess DNA Quality: Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose gel electrophoresis.

-

Sequence Genome: Prepare a sequencing library from the extracted DNA and perform whole-genome sequencing using a platform such as Illumina.

-

Bioinformatic Analysis: Assemble the sequencing reads and compare the genome of the resistant strain to that of a susceptible reference strain to identify mutations, insertions, or deletions in genes potentially involved in resistance (e.g., genes encoding efflux pumps, cell wall biosynthesis enzymes, or regulatory proteins).

Visualizations

Caption: Hypothetical two-component signaling pathway leading to efflux-mediated resistance.

Caption: Experimental workflow for investigating resistance mechanisms.

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

- 2. agscientific.com [agscientific.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

Technical Support Center: High-Purity Isolation of 4'-O-Demethyldianemycin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined method of isolating high-purity 4'-O-Demethyldianemycin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial solvent extraction of this compound from the fermentation broth?

A1: The optimal pH for the initial extraction of this compound, a carboxylic polyether ionophore, is crucial for maximizing yield. These compounds are typically extracted in their neutral, protonated form, which is more soluble in organic solvents. Therefore, the fermentation broth should be acidified to a pH of 3-4 before extraction with a water-immiscible organic solvent like ethyl acetate or butanol. At this pH, the carboxyl group is protonated, increasing its partition into the organic phase.

Q2: I am observing a significant loss of product during the silica gel chromatography step. What are the possible causes and solutions?

A2: Product loss during silica gel chromatography can be attributed to several factors:

-

Irreversible Adsorption: this compound, with its multiple hydroxyl and ether groups, can bind strongly to the acidic silica surface, leading to irreversible adsorption. To mitigate this, the silica gel can be pre-treated with a non-polar solvent or a small amount of a polar modifier can be added to the mobile phase to reduce strong interactions.

-

Compound Degradation: The acidic nature of silica gel can cause the degradation of acid-labile compounds. If degradation is suspected, using a less acidic stationary phase like deactivated neutral alumina or a bonded-phase silica (e.g., Diol) is recommended.

-

Improper Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not elute, leading to apparent loss. Conversely, if it is too polar, co-elution with impurities can occur, complicating further purification. A step-gradient or linear gradient elution with a solvent system like hexane-ethyl acetate or dichloromethane-methanol should be optimized.

Q3: My final product purity, as determined by HPLC, is lower than expected. How can I improve the final purification step?

A3: Achieving high purity often requires a final polishing step. If standard chromatography is insufficient, consider the following:

-

Preparative Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating closely related impurities. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of a modifier like formic acid or acetic acid can be effective.

-

Crystallization: If the compound is crystalline, crystallization is an excellent method for achieving high purity. Experiment with various solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane) and temperatures to find optimal crystallization conditions. Seeding with a high-purity crystal can aid in this process.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: Polyether antibiotics can be susceptible to degradation over time. For long-term storage, this compound should be stored as a dry, solid material at -20°C or lower, protected from light and moisture. If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures. Avoid prolonged storage in protic solvents like methanol, which can potentially react with the molecule.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Yield in Initial Extraction | Incomplete Cell Lysis: The compound may be trapped within the Streptomyces hygroscopicus mycelia. | Ensure thorough homogenization or sonication of the fermentation broth and mycelial cake before extraction. |

| Suboptimal pH: The pH of the fermentation broth was not acidic enough for efficient extraction. | Adjust the pH of the fermentation broth to 3-4 with a suitable acid (e.g., HCl, H2SO4) before adding the extraction solvent. | |

| Emulsion Formation: Formation of a stable emulsion between the aqueous broth and the organic solvent can trap the product. | Add a salt (e.g., NaCl) to the aqueous phase to break the emulsion. Centrifugation can also be effective. | |

| Broad or Tailing Peaks in Chromatography | Column Overload: Too much sample was loaded onto the column. | Reduce the sample load. For preparative chromatography, use a larger column. |

| Interactions with Stationary Phase: Strong interactions between the analyte and the silica gel. | Add a small amount of a competitive agent like triethylamine to the mobile phase to block active sites on the silica. Consider using a different stationary phase. | |

| Presence of a Persistent Impurity | Co-elution: The impurity has a similar polarity to this compound. | Employ a different chromatographic technique (e.g., reverse-phase instead of normal-phase) or a different solvent system to alter the selectivity. Preparative HPLC is often necessary. |

| Degradation Product: The impurity is a degradation product formed during the purification process. | Minimize exposure to harsh conditions (strong acids/bases, high temperatures). Analyze samples from each step to identify where the degradation is occurring. | |

| Inconsistent Purity Results | Inaccurate Purity Assessment Method: The analytical method is not robust or validated. | Develop and validate a stability-indicating HPLC method. Use a high-purity reference standard for accurate quantification. Quantitative NMR (qNMR) can also be used as an orthogonal method for purity determination. |

Data Presentation: Representative Purification of this compound

Disclaimer: The following table presents illustrative data based on typical purification schemes for polyether antibiotics. Actual results may vary.

| Purification Step | Total Amount (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Crude Organic Extract | 5000 | ~5 | - | 100 |

| Silica Gel Chromatography | 800 | ~60 | 16 | 16 |

| Sephadex LH-20 Chromatography | 450 | ~85 | 56 | 9 |

| Preparative RP-HPLC | 250 | >98 | 55 | 5 |

| Crystallization | 180 | >99.5 | 72 | 3.6 |

Experimental Protocols

Fermentation Broth Extraction

-

Adjust the pH of the whole fermentation broth (10 L) to 3.5 with 2M HCl while stirring.

-

Extract the acidified broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and wash with a saturated NaCl solution to remove residual water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

Silica Gel Chromatography

-

Prepare a silica gel (230-400 mesh) column in a hexane:ethyl acetate (9:1) solvent system.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the column.

-

Elute the column with a step gradient of increasing ethyl acetate in hexane (e.g., 10%, 20%, 30%, 50%, 100% ethyl acetate).

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

Pool the relevant fractions and concentrate under reduced pressure.

Purity Analysis by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Isocratic mixture of 90% Methanol and 10% of a 5% Acetic Acid solution in water.[1]

-

Flow Rate: 0.7 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Detection: Post-column derivatization with a vanillin reagent followed by UV-Vis detection at 520 nm.[2]

-

Injection Volume: 20 µL.[1]

Mandatory Visualizations

References

Technical Support Center: Enhancing the Therapeutic Index of 4'-O-Demethyldianemycin Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4'-O-Demethyldianemycin derivatives. Our goal is to facilitate the enhancement of the therapeutic index of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its therapeutic index important?

This compound is a derivative of dianemycin, a polyether ionophore antibiotic. These compounds function by transporting ions across biological membranes, thereby disrupting the ion gradients essential for the survival of microorganisms.[1] While potent against various pathogens, including drug-resistant strains, their clinical use is often limited by a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity in host cells.[2] Enhancing the therapeutic index—the ratio between the toxic dose and the effective dose—is crucial for developing safe and effective therapies.[3][4][5]

Q2: What is the primary mechanism of action of this compound and other polyether ionophores?

The primary mechanism of action involves the formation of a lipid-soluble complex with cations (like K+, Na+, H+) and facilitating their transport across cell membranes. This dissipates crucial ion gradients across cellular and mitochondrial membranes, leading to a cascade of events including disruption of cellular pH, mitochondrial dysfunction, and ultimately cell death in susceptible organisms.[1][6]

Q3: What are the common off-target effects and toxicities associated with polyether ionophores?

The primary toxicity of polyether ionophores stems from their lack of selectivity between microbial and mammalian cells.[6] Off-target effects can include:

-

Cardiotoxicity: Disruption of ion homeostasis in cardiac muscle cells can lead to arrhythmias and cardiomyopathy.

-

Myotoxicity: Skeletal muscle damage is a common finding in toxicity studies.[6]

-

Mitochondrial Dysfunction: As ionophores can disrupt mitochondrial membrane potential, they can interfere with cellular respiration and ATP production in host cells.[7][8][9]

Q4: How can the therapeutic index of this compound derivatives be improved?

Strategies to enhance the therapeutic index focus on increasing selectivity for target pathogens while minimizing host cell toxicity. Key approaches include:

-

Structural Modification (Structure-Activity Relationship, SAR): Chemical modifications to the this compound scaffold can alter its ion selectivity, lipophilicity, and interaction with cell membranes, potentially leading to derivatives with higher affinity for microbial cells.[10][11][12][13]

-

Targeted Delivery: Encapsulating the derivatives in targeted delivery systems (e.g., liposomes, nanoparticles) can increase their concentration at the site of infection, reducing systemic exposure and toxicity.

-

Formulation Strategies: For poorly soluble derivatives, optimizing the formulation can improve bioavailability and therapeutic efficacy at lower, less toxic doses.[14][15][16][17]

Troubleshooting Guides

In Vitro Assays

Problem: High variability or poor reproducibility in cell-based cytotoxicity assays.

| Possible Cause | Troubleshooting Steps |